~140-Fold Lower Effective Dose Than Cyclosporine A in Prophylactic Autoimmune Suppression
In a head-to-head comparison using the SJL/J mouse model of mercury-induced autoimmunity, both Orilotimod (thymodepressin) and cyclosporine A were administered in a prophylactic regimen for three weeks before HgCl₂ challenge. At week 6 (the classical peak of anti-fibrillarin antibody [AFA] production), the mean AFA titer for Orilotimod at 0.14 mg/kg was 406 ± 219, compared to 500 ± 346 for cyclosporine A at 20 mg/kg, indicating comparable immunosuppressive efficacy at an approximately 143-fold lower mass dose [1]. The most pronounced Orilotimod effect was achieved at 0.7 mg/kg (AFA titer 208 ± 153), comparable to cyclosporine A at 50 mg/kg (AFA titer 150 ± 294) — a ~71-fold dose advantage [1]. The high dose of cyclosporine A (125 mg/kg) was toxic, causing 60% mortality after three injections, whereas all Orilotimod doses were well tolerated [1].
| Evidence Dimension | Anti-fibrillarin antibody (AFA) titer as a measure of autoimmune suppression |
|---|---|
| Target Compound Data | Orilotimod 0.14 mg/kg: AFA titer 406 ± 219 (week 6); Orilotimod 0.7 mg/kg: AFA titer 208 ± 153 (week 6) |
| Comparator Or Baseline | Cyclosporine A 20 mg/kg: AFA titer 500 ± 346 (week 6); Cyclosporine A 50 mg/kg: AFA titer 150 ± 294 (week 6); Control (HgCl₂ only): AFA titer 1500 ± 214 (week 6) |
| Quantified Difference | ~143-fold lower dose for equivalent effect (0.14 vs 20 mg/kg); ~71-fold lower dose for maximum effect (0.7 vs 50 mg/kg); 0% mortality for Orilotimod vs 60% mortality for cyclosporine A at 125 mg/kg |
| Conditions | SJL/J mice; mercury chloride (HgCl₂)-induced autoimmunity model; prophylactic regimen (3 weeks pretreatment before HgCl₂); anti-fibrillarin antibody (AFA) measured by indirect immunofluorescence at weeks 4, 6, 8 |
Why This Matters
Orilotimod achieves potent immunosuppression at doses orders of magnitude below cyclosporine A, offering a substantially wider therapeutic index that reduces systemic toxicity risk in chronic autoimmune treatment regimens.
- [1] Deigin VI, Vinogradova JE, Vinogradov DL, Krasilshchikova MS, Ivanov VT. Thymodepressin—Unforeseen Immunosuppressor. Molecules. 2021 Oct 29;26(21):6550. doi: 10.3390/molecules26216550. PMID: 34770959. (Table 1; Sections 2.1.2–2.1.4) View Source
